molecular formula C16H12Cl2N2OS B11054462 3-(2,4-dichlorobenzyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

3-(2,4-dichlorobenzyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

Cat. No.: B11054462
M. Wt: 351.2 g/mol
InChI Key: QMTLIJBUIDIKPB-UHFFFAOYSA-N
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Description

3-(2,4-dichlorobenzyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is a complex organic compound belonging to the thienopyrimidine family This compound is characterized by its unique structure, which includes a dichlorobenzyl group and a tetrahydrocyclopenta-thienopyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-dichlorobenzyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxamide derivatives. One common method includes heating thiophene-2-carboxamides in formic acid to afford thienopyrimidin-4-ones . Alternatively, the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene, can also yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 3-(2,4-dichlorobenzyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thienopyrimidines.

Scientific Research Applications

3-(2,4-dichlorobenzyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,4-dichlorobenzyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one involves its interaction with molecular targets such as enzymes and receptors. For instance, it inhibits cytochrome bd oxidase in Mycobacterium tuberculosis, disrupting the bacterium’s energy metabolism . The compound’s structure allows it to bind effectively to these targets, leading to the inhibition of their activity.

Comparison with Similar Compounds

Uniqueness: 3-(2,4-dichlorobenzyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is unique due to the presence of the dichlorobenzyl group, which enhances its biological activity and specificity. This structural feature distinguishes it from other thienopyrimidine derivatives and contributes to its potential as a therapeutic agent.

Properties

Molecular Formula

C16H12Cl2N2OS

Molecular Weight

351.2 g/mol

IUPAC Name

11-[(2,4-dichlorophenyl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one

InChI

InChI=1S/C16H12Cl2N2OS/c17-10-5-4-9(12(18)6-10)7-20-8-19-15-14(16(20)21)11-2-1-3-13(11)22-15/h4-6,8H,1-3,7H2

InChI Key

QMTLIJBUIDIKPB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC3=C2C(=O)N(C=N3)CC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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